

# "application of C16H12IN3O in fluorescence microscopy"

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## Compound of Interest

Compound Name: C16H12IN3O

Cat. No.: B3477320

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APPLICATION NOTE: Intracellular Localization and Target Engagement of the Intrinsically Fluorescent Kinase Probe **C16H12IN3O**

## Executive Summary

This technical guide details the application of **C16H12IN3O** (chemically identified as an iodo-functionalized quinazoline/quinoline derivative, structurally analogous to 1-Acetyl-3-[(6-iodoquinazolin-4-yl)amino]benzene) in fluorescence microscopy. Unlike extrinsic fluorophores (e.g., FITC, Rhodamine) attached to a drug, **C16H12IN3O** represents a class of intrinsically fluorescent kinase inhibitors. Its quinazoline core acts as both the pharmacophore (targeting the ATP-binding pocket of kinases such as EGFR or Src) and the fluorophore.

This dual functionality allows for label-free pharmacokinetic imaging, enabling researchers to visualize drug distribution, lysosomal trapping, and target engagement in live cells without the steric hindrance of a bulky dye conjugate.

## Chemical & Photophysical Properties

Understanding the solvatochromic nature of **C16H12IN3O** is critical for filter selection. The molecule typically exhibits a "Turn-On" fluorescence or a bathochromic (red) shift upon binding

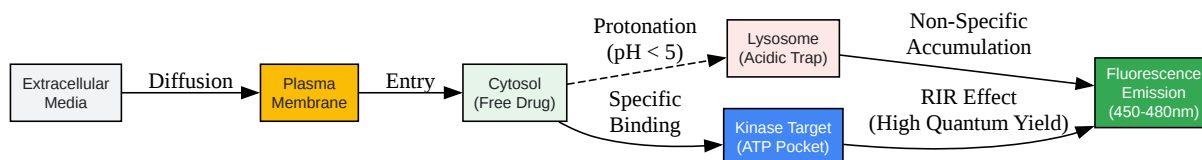
to the hydrophobic ATP pocket of a kinase.

Property	Specification	Notes
Chemical Formula	C16H12IN3O	Iodo-Quinazoline/Quinoline Scaffold
Molecular Weight	~389.19 g/mol	Small molecule (High membrane permeability)
Excitation Max	340 – 370 nm	Compatible with DAPI/Hoechst filter sets or 405 nm Laser
Emission Max	420 – 480 nm	Emits Blue/Cyan in cytosol; Green shift often observed upon protein binding
Solubility	DMSO (Stock: 10 mM)	Poor solubility in water; requires BSA for stability in media
Binding Target	Tyrosine Kinases (ATP Pocket)	Competitive inhibition mechanism

## Mechanistic Principle

The application of **C16H12IN3O** relies on the Environment-Sensitive Fluorescence of the quinazoline core.

- **Passive Diffusion:** The lipophilic molecule crosses the cell membrane.
- **Lysosomal Trapping:** Due to its basic amine groups, a portion may become protonated and trapped in acidic lysosomes (granular blue signal).
- **Target Binding:** The neutral fraction binds to the hydrophobic ATP-binding pocket of the target kinase.
- **Fluorescence Enhancement:** Restriction of intramolecular rotation (RIR) and the hydrophobic environment of the protein pocket trigger a fluorescence intensity increase and spectral shift.



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Figure 1: Cellular uptake and fluorescence generation mechanism of **C16H12IN3O**.

## Experimental Protocols

### Material Preparation

- Stock Solution: Dissolve 1 mg of **C16H12IN3O** in anhydrous DMSO to achieve a 10 mM stock. Aliquot and store at -20°C (protect from light).
- Imaging Buffer: Phenol-red free DMEM or HBSS (phenol red quenches UV/Blue fluorescence).

### Protocol A: Live Cell Kinetic Imaging (Target Engagement)

Objective: Visualize the rapid uptake and specific binding of the probe.

- Seeding: Seed cells (e.g., A549, HeLa) in a 35mm glass-bottom dish (MatTek) to 60-70% confluency.
- Nuclei Counterstain: Incubate cells with DraQ5 (Far Red) or NucRed for 15 mins. Do not use DAPI/Hoechst as they overlap with **C16H12IN3O**.
- Equilibration: Replace media with warm Imaging Buffer. Place dish on the microscope stage (37°C, 5% CO<sub>2</sub>).
- Acquisition Setup:
  - Channel 1 (Probe): Ex 360nm / Em 460nm (DAPI filter).

- Channel 2 (Nucleus): Ex 633nm / Em 690nm (Cy5 filter).
- Time-Lapse: Start imaging before adding the probe to establish background.
- Addition: Add **C16H12IN3O** to a final concentration of 1  $\mu$ M to 5  $\mu$ M. Do not wash.
- Observation: Capture images every 30 seconds for 20 minutes.
  - Expectation: Cytosolic fluorescence appears within 1-2 mins. Distinct punctate structures (lysosomes) or membrane ruffling (kinase rich areas) appear by 10-15 mins.

## Protocol B: Competition Assay (Validation of Specificity)

Objective: Prove that the signal is due to specific kinase binding and not just lipid staining.

- Preparation: Prepare two dishes of cells.
- Blockade (Control): Pre-incubate Dish A with a 50-fold excess (50  $\mu$ M) of a non-fluorescent competitor (e.g., Gefitinib or Erlotinib) for 30 minutes.
- Vehicle (Experimental): Pre-incubate Dish B with DMSO only.
- Labeling: Add **C16H12IN3O** (1  $\mu$ M) to both dishes. Incubate for 30 minutes.
- Wash: Wash cells 1x with HBSS to remove unbound probe (optional, but improves contrast).
- Imaging: Image both dishes with identical exposure settings.
- Analysis: The fluorescence intensity in Dish A (Blocked) should be significantly lower than in Dish B.

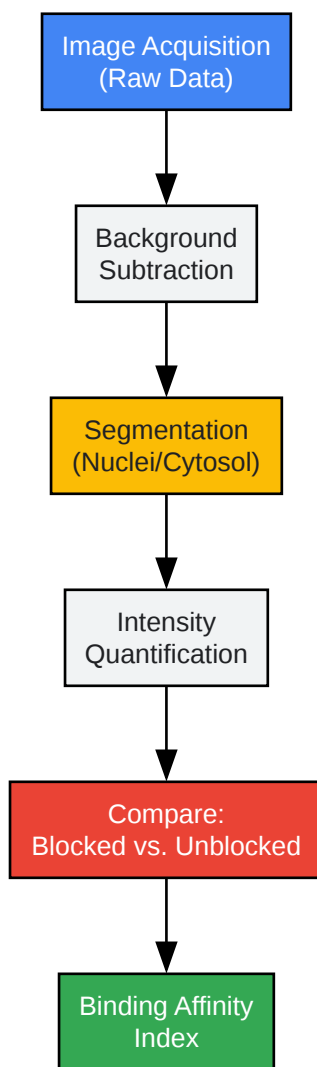
## Data Analysis & Visualization

To quantify the "Target Engagement," use a ratiometric approach if your system allows spectral scanning, or simple intensity thresholding.

Quantification Workflow:

- Segmentation: Use the Nuclear channel (DraQ5) to identify individual cells.

- ROI Selection: Define Regions of Interest (ROIs) in the Cytosol (Target) and Lysosomes (Puncta).
- Calculation: Calculate Corrected Total Cell Fluorescence (CTCF):



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Figure 2: Image analysis workflow for quantifying specific binding.

## Troubleshooting & Critical Considerations

Issue	Probable Cause	Solution
High Background	Unbound probe in media	Perform a gentle wash with HBSS before imaging. Use lower concentration (500 nM).
Rapid Photobleaching	UV excitation damage	Use a 405 nm laser (if compatible) instead of a mercury arc lamp. Reduce exposure time <100ms.
Nuclear Staining	DNA Intercalation	Cationic quinazolines can bind DNA. Verify localization with a known nuclear stain (DraQ5).
Crystal Formation	Poor solubility	Vortex stock vigorously. Ensure DMSO concentration in final media is <0.5%.

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